alpha-Methyl-4-nitrocinnamic acid

Descripción general

Descripción

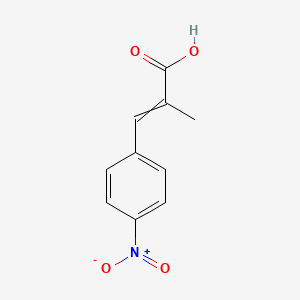

alpha-Methyl-4-nitrocinnamic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-enoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-4-nitrocinnamic acid typically involves the reaction of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

alpha-Methyl-4-nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids, aldehydes.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Alpha-Methyl-4-nitrocinnamic acid exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of cinnamic acid, including nitro-substituted variants, can inhibit biofilm formation and bacterial growth. For instance, research demonstrated that certain cinnamic acid derivatives had minimum inhibitory concentrations (MIC) as low as 1–5 mg/mL against tested isolates .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Cinnamic acid derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from cinnamic acid have shown cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. In vitro studies indicated that certain derivatives could significantly reduce cell viability at low concentrations, suggesting potential as therapeutic agents in cancer treatment .

Material Science

Polymer Chemistry

this compound is utilized in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The nitro group in the compound can facilitate cross-linking reactions, leading to the formation of robust polymer networks .

Photopolymerization

The compound is also explored for applications in photopolymerization processes where its photochemical properties can be harnessed to initiate polymerization upon exposure to light. This application is particularly relevant in the development of photoresists for microelectronics and coatings .

Biochemical Applications

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further studies aimed at understanding metabolic diseases and developing enzyme-targeted therapies .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various cinnamic acid derivatives, this compound was found to significantly reduce biofilm formation by Staphylococcus aureus. The study highlighted its potential use in medical devices to prevent infections caused by biofilm-forming bacteria .

Case Study 2: Cancer Cell Viability

A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of this compound derivatives. The results indicated that certain derivatives could reduce cell viability by over 60% at concentrations below 10 µM, showcasing their potential as anticancer agents .

Mecanismo De Acción

The mechanism of action of alpha-Methyl-4-nitrocinnamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial or anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Nitrophenyl)prop-2-enoic acid

- 2-Methyl-3-(4-methoxyphenyl)prop-2-enoic acid

- 3-(4-Methyl-2-nitrophenyl)prop-2-en-1-ol

Uniqueness

alpha-Methyl-4-nitrocinnamic acid is unique due to its specific structural features, such as the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Propiedades

Fórmula molecular |

C10H9NO4 |

|---|---|

Peso molecular |

207.18 g/mol |

Nombre IUPAC |

2-methyl-3-(4-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13) |

Clave InChI |

AWWVCUPVXCDDHS-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.